8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Overview
Description
“8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate” is a chemical compound with the molecular formula C16H28N2O4 . It has a molecular weight of 348.87 . The compound is also known as 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H28N2O4.ClH/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 406.3±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.8±3.0 kJ/mol . The flash point is 199.5±28.7 °C . The index of refraction is 1.514 . The molar refractivity is 83.3±0.4 cm3 . The polar surface area is 68 Å2 . The polarizability is 33.0±0.5 10-24 cm3 . The surface tension is 43.0±5.0 dyne/cm . The molar volume is 276.6±5.0 cm3 .Scientific Research Applications
Supramolecular Arrangements
Research by Graus et al. (2010) on derivatives of diazaspiro[4.5]decane, including structures similar to 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, highlights their significance in supramolecular chemistry. These compounds are used to understand the relationship between molecular structure and crystal structure, especially focusing on how substituents on the cyclohexane ring influence supramolecular arrangements. The study emphasizes the role of such compounds in forming various types of structures like dimers and ribbons in crystallography (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
NMR Spectroscopy in Structural Analysis
The work of Guerrero-Alvarez et al. (2004) employs 1,4‐diazaspiro[4.5]decanes, closely related to the compound , for structural analysis using NMR spectroscopy. This research demonstrates how substituents on the spirocyclic framework affect the compound's conformation and tautomeric equilibrium, providing valuable insights into their structural dynamics, which is essential in various fields of chemical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) explored the synthesis of diazaspiro[4.5]decanes derivatives as constrained surrogates in peptide synthesis. These compounds serve as mimetics for specific dipeptides, contributing significantly to the understanding of peptide conformation and design. Their research in creating tripeptidic analogues offers insights into gamma-turn and beta-turn structures in peptides, which are crucial for designing peptide-based drugs (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWBESBLVCYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678335 | |
Record name | 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
CAS RN |
203934-60-5 | |
Record name | 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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